molecular formula C30H27N3O2S2 B15012451 N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide

N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide

Cat. No.: B15012451
M. Wt: 525.7 g/mol
InChI Key: ZWHPZLRWCKOOKL-UHFFFAOYSA-N
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Description

N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a naphthalene carboxamide moiety linked to a benzothiazole ring, which is further connected to a trimethylphenyl carbamoyl ethyl sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Introduction of the Sulfanyl Group: The benzothiazole intermediate is then reacted with an appropriate thiol compound to introduce the sulfanyl group.

    Attachment of the Trimethylphenyl Carbamoyl Group: This step involves the reaction of the sulfanyl-substituted benzothiazole with 2,4,6-trimethylphenyl isocyanate to form the carbamoyl group.

    Coupling with Naphthalene Carboxamide: Finally, the intermediate is coupled with naphthalene-1-carboxylic acid or its derivatives under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-2-CARBOXAMIDE
  • N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE

Uniqueness

N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C30H27N3O2S2

Molecular Weight

525.7 g/mol

IUPAC Name

N-[2-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]sulfanyl-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C30H27N3O2S2/c1-17-14-18(2)27(19(3)15-17)33-28(34)20(4)36-30-32-25-13-12-22(16-26(25)37-30)31-29(35)24-11-7-9-21-8-5-6-10-23(21)24/h5-16,20H,1-4H3,(H,31,35)(H,33,34)

InChI Key

ZWHPZLRWCKOOKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54)C

Origin of Product

United States

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